Product packaging for 4-Cyclopropylbenzo[d][1,3]dioxole(Cat. No.:)

4-Cyclopropylbenzo[d][1,3]dioxole

Cat. No.: B13698520
M. Wt: 162.18 g/mol
InChI Key: FQFSPBDMEBQMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropylbenzo[d][1,3]dioxole is a chemical building block of significant interest in medicinal chemistry and drug discovery. It incorporates two privileged structural motifs: the benzo[d][1,3]dioxole (also known as 1,3-benzodioxole or methylenedioxyphenyl) group and the cyclopropyl ring . The benzo[d][1,3]dioxole scaffold is found in numerous bioactive compounds and is frequently utilized in pesticide and pharmaceutical development due to its ability to influence a compound's metabolic profile and interaction with biological targets . The cyclopropane group is a valuable motif in drug design, often used to confer conformational rigidity, improve metabolic stability, or optimize physicochemical properties of lead compounds . While specific biological data for this compound is not extensively reported in the public literature, its structural components are present in compounds with diverse research applications. For instance, the 1,3-benzodioxole ring is a core component of the antiepileptic drug stiripentol and its analogs, which are being investigated for conditions like Dravet syndrome and primary hyperoxaluria . Furthermore, cyclopropane-containing structures are found in potent inhibitors of kinases like ULK1/2 for autophagy research in oncology , and in dual-active agents targeting proteins such as RyR2 and SERCA2a for cardiovascular disease research . As a reagent, this compound serves as a versatile synthetic intermediate, providing researchers a foundation for constructing more complex molecules for screening and development in these and other therapeutic areas. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B13698520 4-Cyclopropylbenzo[d][1,3]dioxole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-cyclopropyl-1,3-benzodioxole

InChI

InChI=1S/C10H10O2/c1-2-8(7-4-5-7)10-9(3-1)11-6-12-10/h1-3,7H,4-6H2

InChI Key

FQFSPBDMEBQMEN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C(=CC=C2)OCO3

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Cyclopropylbenzo D 1 2 Dioxole

Retrosynthetic Strategies for the 4-Cyclopropylbenzo[d]acs.orgnih.govdioxole Framework.

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 4-cyclopropylbenzo[d] acs.orgnih.govdioxole, this approach reveals several viable pathways.

Disconnection Approaches and Key Bond Formations.

The primary disconnection points for 4-cyclopropylbenzo[d] acs.orgnih.govdioxole involve the C-C bond of the cyclopropyl (B3062369) group and the C-O bonds of the dioxole ring. Two main retrosynthetic strategies emerge:

Strategy A: Late-stage cyclopropylation. This approach involves the initial synthesis of the benzo[d] acs.orgnih.govdioxole nucleus followed by the introduction of the cyclopropyl group at the C4 position. This is often the more convergent and widely used strategy. Key bond formations in this approach are the C-C bonds of the cyclopropyl ring.

Strategy B: Early introduction of the cyclopropyl moiety. In this strategy, a cyclopropyl-substituted benzene (B151609) derivative serves as the starting material for the subsequent formation of the benzodioxole ring. The key bond formation here is the closure of the dioxole ring, typically from a catechol precursor.

Radical-based retrosynthetic disconnections can also be considered, offering alternative pathways for constructing the carbon skeleton. nih.gov

Stereochemical Considerations in Cyclopropane (B1198618) Ring Construction.

The construction of the cyclopropane ring demands careful consideration of stereochemistry, especially when substituents are present. While the parent 4-cyclopropylbenzo[d] acs.orgnih.govdioxole is achiral, the synthesis of substituted derivatives requires stereocontrolled methods. nih.gov The relative and absolute stereochemistry of polysubstituted cyclopropanes can be controlled through various synthetic techniques. nih.govescholarship.org

The stereospecificity of cyclopropanation reactions is highly dependent on the nature of the carbene precursor and the catalyst employed. youtube.com For instance, singlet carbenes often react in a stereospecific concerted manner, preserving the stereochemistry of the starting alkene. youtube.com In contrast, triplet carbenes can lead to mixtures of stereoisomers. youtube.com The development of stereoselective methods for the synthesis of polysubstituted cyclopropanes is an active area of research. nih.govescholarship.org

Targeted Introduction of the Cyclopropyl Moiety onto the Benzo[d]acs.orgnih.govdioxole Nucleus.

The introduction of a cyclopropyl group onto a pre-existing benzo[d] acs.orgnih.govdioxole core is a common and effective strategy. Transition-metal-catalyzed reactions are particularly powerful for this transformation.

Transition-Metal-Catalyzed Cyclopropylation Reactions (e.g., Rh, Ni, Au catalysis).

Transition metals such as rhodium (Rh), nickel (Ni), and gold (Au) are known to catalyze cyclopropylation reactions with high efficiency and selectivity. frontiersin.org These catalysts facilitate the transfer of a carbene fragment to an alkene, which in this context would be a double bond on the benzo[d] acs.orgnih.govdioxole ring or a precursor. While direct cyclopropylation of the aromatic system is challenging, functionalization of the ring followed by a cyclopropylation reaction is a viable route.

Palladium (Pd) catalysts are also instrumental in cyclopropanation reactions, for example, in the reaction of 1,1-diborylalkenes with (trimethylsilyl)diazomethane to form stereoselective cyclopropanes. nih.gov

Carbene Transfer Reactions and Ylide Precursors.

Carbene transfer reactions are a cornerstone of cyclopropane synthesis. nih.gov Carbenes, which are neutral species with a divalent carbon atom, can be generated from various precursors, most commonly diazo compounds. nih.govnih.gov These highly reactive intermediates readily add to double bonds to form cyclopropanes. youtube.comnih.gov

The general mechanism involves the reaction of a diazo compound with a transition metal catalyst to form a metal-carbene intermediate. This intermediate then transfers the carbene group to the alkene substrate. acs.orgnih.gov The choice of catalyst and diazo reagent can significantly influence the efficiency and stereoselectivity of the reaction. nih.gov

Table 1: Examples of Catalysts and Precursors in Carbene Transfer Reactions

Catalyst SystemCarbene PrecursorSubstrate TypeReference
Myoglobin reconstituted with Iron PorphyceneEthyl diazoacetate (EDA)Styrene acs.org
Metalloporphyrins (Fe, Ru, Os, Co, Rh, Ir, Sn)Diazo compoundsAlkenes nih.gov
Heme-containing proteinsEthyl 2-diazo-2-phenyl-acetate (EDPA)4-methoxy-styrene nih.gov
Silver(I) catalysts[1.1.1]PropellaneCyclic ethers kaist.ac.kr
Palladium catalysts(Trimethylsilyl)diazomethane1,1-Diborylalkenes nih.gov

This table is for illustrative purposes and does not represent a direct synthesis of 4-Cyclopropylbenzo[d] acs.orgnih.govdioxole but rather general methodologies.

Asymmetric Catalytic Cyclopropylation (e.g., using chiral ligands).

For the synthesis of chiral cyclopropane derivatives, asymmetric catalysis is employed. This is achieved by using chiral ligands that coordinate to the metal catalyst, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.

Significant progress has been made in developing asymmetric cyclopropylation methods. For example, chiral binuclear gold(I) complexes have been shown to be highly effective catalysts for the stereoselective synthesis of spirocyclopropyloxindoles. researchgate.net Similarly, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been used for the asymmetric synthesis of 1,3-dioxolanes, which are structurally related to the target molecule. nih.gov Biocatalytic methods, such as the use of Lactobacillus fermentum P1, have also been successfully applied to the asymmetric reduction of ketones, a reaction that can be a key step in the synthesis of chiral building blocks for more complex molecules. nih.govitu.edu.tr

Radical-Mediated Cyclopropylation Protocols

Radical chemistry offers a powerful toolkit for the formation of C-C bonds, including the construction of cyclopropane rings. Transition-metal-free methodologies for oxidative cyclopropanation have been developed, showcasing the potential for these reactions to proceed under mild conditions. researchgate.net One conceptual approach for the synthesis of 4-cyclopropylbenzo[d] tcichemicals.comwikipedia.orgdioxole via a radical pathway could involve the reaction of a 4-substituted benzodioxole with a suitable radical cyclopropylating agent. For instance, a 4-halobenzo[d] tcichemicals.comwikipedia.orgdioxole could potentially undergo a radical coupling reaction with a cyclopropyl radical precursor.

Another avenue involves the radical cyclization of specifically designed precursors. For example, the transition-metal-free oxidative cyclopropanation of aza-1,6-enynes has been demonstrated to produce bicyclic products through the formation of four new bonds in a single step. researchgate.net A hypothetical adaptation for the target molecule could involve a precursor tethered to the benzodioxole core that undergoes an intramolecular radical cyclization to form the cyclopropyl ring at the desired position. These methods are advantageous due to their operational simplicity and avoidance of toxic transition metals. researchgate.net

Organometallic Reagent-Based Cyclopropylation Strategies

Organometallic chemistry provides some of the most robust and widely used methods for cyclopropanation. These strategies can be divided into two main categories: the cyclopropanation of an alkene precursor and the cross-coupling of a cyclopropyl group.

A well-established method is the Simmons-Smith reaction, which involves an organozinc carbenoid that reacts with an alkene to form a cyclopropane ring stereospecifically. wikipedia.org To apply this to the synthesis of 4-cyclopropylbenzo[d] tcichemicals.comwikipedia.orgdioxole, a precursor such as 4-vinylbenzo[d] tcichemicals.comwikipedia.orgdioxole would be required. The reaction of this vinyl-substituted benzodioxole with a zinc-copper couple and diiodomethane (B129776) would yield the target molecule. wikipedia.orgthermofisher.com The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, can enhance reactivity and yield. wikipedia.org

Table 1: Comparison of Simmons-Smith Reaction Modifications

Modification Reagents Key Features
Classic Simmons-Smith Zn(Cu), CH₂I₂ Heterogeneous, widely applicable. thermofisher.com
Furukawa Modification Et₂Zn, CH₂I₂ Homogeneous, often gives better yields. wikipedia.org
Charette Modification Et₂Zn, CH₂I₂ Used for asymmetric cyclopropanation of allylic alcohols with chiral ligands.

| Molander Modification | Sm/Hg, CH₂I₂ | Selective for cyclopropanation of allylic alcohols. thermofisher.com |

Alternatively, palladium-catalyzed cross-coupling reactions represent a powerful strategy. A starting material like 4-bromobenzo[d] tcichemicals.comwikipedia.orgdioxole could be coupled with a cyclopropyl organometallic reagent, such as cyclopropylboronic acid (in a Suzuki-Miyaura coupling) or a cyclopropyl Grignard reagent (in a Kumada coupling). The success of these reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions.

Construction of the Benzo[d]tcichemicals.comwikipedia.orgdioxole Core with Pre-existing Cyclopropyl Functionality

An alternative and highly convergent synthetic strategy involves starting with a benzene ring that already contains the cyclopropyl substituent at the desired position. This approach hinges on the synthesis of a key intermediate, 4-cyclopropylcatechol, which then undergoes cyclization to form the final product.

The formation of the benzo[d] tcichemicals.comwikipedia.orgdioxole ring from a catechol precursor is a classic and efficient transformation. Once 4-cyclopropylcatechol is obtained, it can be reacted with a methylene (B1212753) equivalent, such as dihalomethane (e.g., dichloromethane (B109758) or dibromomethane), in the presence of a base. Common bases used for this Williamson ether synthesis-type reaction include cesium carbonate, potassium carbonate, or sodium hydroxide. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO. This method allows for the direct construction of the five-membered dioxole ring fused to the cyclopropyl-substituted aromatic core. The use of 2,2-diphenyl-benzo tcichemicals.comwikipedia.orgdioxole-4-carboxylic acid pentafluorophenyl ester represents a modern approach where the diphenyl-benzodioxole moiety acts as a protected catechol, which can be deprotected at a later stage. rsc.org

Tandem, or one-pot, reactions are designed to increase synthetic efficiency by minimizing purification steps, saving reagents, and reducing waste. rsc.org A hypothetical one-pot synthesis for 4-cyclopropylbenzo[d] tcichemicals.comwikipedia.orgdioxole could be envisioned starting from a more readily available precursor. For example, a process could be designed where a suitable cyclopropyl-substituted phenol (B47542) undergoes ortho-hydroxylation followed by in-situ cyclization with a methylene source.

More practically, tandem reactions are often employed in the synthesis of complex benzodioxole-containing natural products. rsc.org For instance, a multi-component reaction could bring together simpler starting materials to rapidly assemble the core structure. rsc.org While a specific tandem reaction for 4-cyclopropylbenzo[d] tcichemicals.comwikipedia.orgdioxole is not prominently documented, the principles of one-pot synthesis are actively applied to create similarly complex heterocyclic systems, often involving a cascade of reactions such as oxidation, cyclization, and condensation steps. tsijournals.com

Optimization of Reaction Conditions and Process Intensification in 4-Cyclopropylbenzo[d]tcichemicals.comwikipedia.orgdioxole Synthesis

Optimizing reaction conditions is crucial for developing a scalable, high-yield, and cost-effective synthesis. This involves the careful screening of catalysts, ligands, solvents, and other reaction parameters.

In organometallic-based syntheses, particularly palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount. For a Suzuki-Miyaura coupling between 4-bromobenzo[d] tcichemicals.comwikipedia.orgdioxole and cyclopropylboronic acid, a systematic screening of palladium sources and phosphine (B1218219) ligands would be essential to maximize yield and minimize side reactions. Biaryl monophosphine ligands, such as those developed by Buchwald, are known to be highly effective for a wide range of C-C bond formations. worldresearchersassociations.com

Table 2: Illustrative Catalyst/Ligand Screening for a Suzuki-Miyaura Coupling

Entry Palladium Source Ligand Base Solvent Yield (%)
1 Pd(OAc)₂ PPh₃ K₂CO₃ Toluene/H₂O 45
2 Pd₂(dba)₃ SPhos K₃PO₄ Dioxane 88
3 Pd₂(dba)₃ XPhos K₃PO₄ Dioxane 92
4 [PdCl(allyl)]₂ RuPhos CsF THF 85
5 Pd(OAc)₂ None K₂CO₃ Toluene/H₂O <5

Note: This table is a hypothetical representation based on typical optimization studies for Suzuki-Miyaura reactions and does not represent actual experimental data for the synthesis of 4-cyclopropylbenzo[d] tcichemicals.comwikipedia.orgdioxole.

Similarly, for catalyst systems used in cyclopropanation, screening different metal complexes can dramatically affect outcomes. Iron and cobalt porphyrin complexes, for example, have been shown to be effective catalysts for cyclopropanation reactions using in-situ generated diazo compounds, offering an alternative to more traditional copper and rhodium catalysts. worldresearchersassociations.com The electronic and steric properties of the ligand can be fine-tuned to control the reactivity and selectivity of the metal center, leading to improved performance in the desired transformation.

Solvent Effects and Reaction Environment Modulation

The solvent can significantly impact the stability and activity of the palladium catalyst. whiterose.ac.uk For instance, the polarity of the solvent can influence the nature of the active catalytic species. In some cases, nonpolar solvents may favor certain reaction pathways, while polar solvents can promote others. nih.gov The ability of a solvent to coordinate with the palladium center can also modulate its reactivity. Coordinating solvents can compete with ligands for binding sites on the metal, thereby affecting the catalytic cycle. whiterose.ac.uk

The choice of solvent also affects the solubility of reactants, reagents, and intermediates, which is critical for achieving efficient reaction kinetics in a homogeneous system. In Suzuki-Miyaura couplings, a mixture of solvents is often employed to ensure adequate solubility of both the organic and inorganic components of the reaction mixture. Common solvents used in such reactions include toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often in combination with water to dissolve the inorganic base. whiterose.ac.uk

The reaction environment extends beyond the solvent to include factors such as temperature, pressure, and the presence of additives. Temperature can significantly influence the rate of reaction and the stability of the catalyst. Additives, such as phase-transfer catalysts, can be employed in biphasic solvent systems to facilitate the interaction between reactants in different phases.

The table below summarizes the potential effects of different solvents on a hypothetical Suzuki-Miyaura coupling for the synthesis of 4-Cyclopropylbenzo[d] nih.govrsc.orgdioxole.

Solvent SystemPolarityPotential Effects on Reaction
Toluene/WaterNonpolar/PolarGood for dissolving organic substrate and inorganic base separately. May require a phase-transfer catalyst for efficient reaction.
THF/WaterPolar aprotic/PolarGenerally good solubility for both organoboron and organohalide reactants. Can coordinate with the palladium catalyst.
DMF/WaterPolar aprotic/PolarHigh boiling point allows for higher reaction temperatures. Can also act as a ligand for the palladium catalyst.
1,4-Dioxane/WaterPolar aprotic/PolarSimilar to THF, often used in cross-coupling reactions.

Green Chemistry Principles and Sustainable Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to design more environmentally benign processes. acs.org The synthesis of 4-Cyclopropylbenzo[d] nih.govrsc.orgdioxole can be approached with these principles in mind to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One key aspect of green chemistry is the use of safer solvents. Traditional solvents like DMF and chlorinated hydrocarbons are effective but pose environmental and health risks. The exploration of greener alternatives such as water, ethanol, or bio-based solvents like Cyrene™ is a primary goal. researchgate.net For instance, performing cross-coupling reactions in aqueous media, when possible, is a significant step towards a more sustainable process.

Catalysis is another cornerstone of green chemistry. The use of highly efficient and recyclable catalysts can significantly reduce waste. In the context of palladium-catalyzed reactions, developing catalysts that can be used in very low loadings and can be recovered and reused is an active area of research. Transition-metal-free catalytic systems are also being explored as a more sustainable alternative. organic-chemistry.orgorganic-chemistry.org

Energy efficiency is also a critical consideration. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times and, consequently, energy consumption compared to conventional heating methods. wiley-vch.de

Furthermore, atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in green synthesis. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of byproducts. The choice of synthetic route for 4-Cyclopropylbenzo[d] nih.govrsc.orgdioxole should, therefore, consider the atom economy of each step. For example, a direct C-H cyclopropylation would be highly atom-economical.

The table below outlines some green chemistry approaches that could be applied to the synthesis of 4-Cyclopropylbenzo[d] nih.govrsc.orgdioxole.

Green Chemistry PrincipleApplication in Synthesis of 4-Cyclopropylbenzo[d] nih.govrsc.orgdioxole
Safer Solvents Utilizing aqueous media, ethanol, or bio-derived solvents in cross-coupling or cyclopropanation steps.
Catalysis Employing highly active, low-loading, and recyclable palladium catalysts. Exploring transition-metal-free catalytic systems.
Energy Efficiency Using microwave irradiation to accelerate reaction rates and reduce energy consumption.
Atom Economy Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, such as direct C-H functionalization.
Waste Prevention Choosing reactions and work-up procedures that minimize the generation of waste products.

Chemical Reactivity and Transformation Studies of 4 Cyclopropylbenzo D 1 2 Dioxole

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzo[d]researchgate.netmdpi.comdioxole Ring System.

The benzodioxole ring system in 4-Cyclopropylbenzo[d] researchgate.netmdpi.comdioxole is inherently activated towards electrophilic attack due to the electron-donating nature of the dioxole oxygens and the cyclopropyl (B3062369) group. The general mechanism for electrophilic aromatic substitution involves a two-step process: the initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (the benzenonium ion), followed by the rapid loss of a proton to restore aromaticity. uci.edulibretexts.org The first step is typically the rate-determining step of the reaction. uci.edu

The cyclopropyl group exerts a notable influence on the regiochemical outcome of electrophilic aromatic substitution reactions. Due to the significant p-character of its C-C bonds, the cyclopropyl group acts as an electron-donating group, capable of stabilizing the adjacent carbocation intermediate formed during electrophilic attack through conjugation. stackexchange.com This electronic-donating nature makes it an activating group and an ortho, para director. uci.edursc.org

In the context of 4-Cyclopropylbenzo[d] researchgate.netmdpi.comdioxole, both the cyclopropyl group and the fused dioxole ring are activating and ortho, para directing. The directing effects are as follows:

Cyclopropyl group: Directs incoming electrophiles to positions 5 and 7.

Benzodioxole system: The two oxygen atoms work in concert to direct electrophiles to positions 5 and 7.

Since both moieties strongly direct to the same positions (5 and 7), electrophilic substitution is expected to occur predominantly at these sites. The position numbered 5 is sterically less hindered than position 7, which is flanked by the cyclopropyl group. Therefore, substitution at the 5-position is generally favored.

Table 1: Directing Effects in 4-Cyclopropylbenzo[d] researchgate.netmdpi.comdioxole for EAS

Substituent Inductive/Resonance Effect Activating/Deactivating Directing Influence Preferred Positions
Cyclopropyl Electron-donating Activating ortho, para 5, 7
Benzo[d] researchgate.netmdpi.comdioxole Electron-donating Activating ortho, para 5, 7

The activated nature of the 4-Cyclopropylbenzo[d] researchgate.netmdpi.comdioxole ring system allows for a variety of functionalization reactions typical of electrophilic aromatic substitution. libretexts.orgnih.gov These reactions enable the introduction of diverse chemical groups onto the aromatic core, paving the way for the synthesis of more complex derivatives.

Common functionalization reactions include:

Halogenation: The introduction of chlorine or bromine onto the aromatic ring can be achieved using Cl₂ or Br₂ with a Lewis acid catalyst like FeCl₃ or FeBr₃. lumenlearning.com For 4-Cyclopropylbenzo[d] researchgate.netmdpi.comdioxole, this would yield primarily 5-halo derivatives.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), a powerful electrophile, leading to the formation of nitro-substituted compounds. masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions, which use an alkyl halide or acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃), allow for the formation of new carbon-carbon bonds at the aromatic ring. masterorganicchemistry.com However, these reactions must be conducted under carefully controlled conditions to avoid potential ring-opening of the cyclopropyl group, which can be sensitive to strong Lewis acids.

Table 2: Potential EAS Functionalization Reactions

Reaction Reagents Electrophile (E⁺) Expected Major Product
Bromination Br₂, FeBr₃ Br⁺ 5-Bromo-4-cyclopropylbenzo[d] researchgate.netmdpi.comdioxole
Nitration HNO₃, H₂SO₄ NO₂⁺ 4-Cyclopropyl-5-nitrobenzo[d] researchgate.netmdpi.comdioxole
Acylation RCOCl, AlCl₃ RCO⁺ 5-Acyl-4-cyclopropylbenzo[d] researchgate.netmdpi.comdioxole

Chemical Transformations Involving the Cyclopropyl Group.

The high ring strain of the cyclopropane (B1198618) moiety (approximately 28 kcal/mol) makes it susceptible to a variety of chemical transformations, particularly ring-opening reactions. nih.gov The presence of the adjacent electron-donating benzodioxole ring can further facilitate these processes, creating a "donor-acceptor" type cyclopropane system under certain reaction conditions. nih.gov

The cleavage of the cyclopropane ring in aryl-substituted cyclopropanes typically yields 1,3-difunctionalized propane (B168953) derivatives. thieme-connect.de These reactions can proceed through different mechanisms, often dictated by the reagents employed.

Acid-Catalyzed Ring-Opening: Strong acids, particularly Lewis acids like BCl₃ or BBr₃, can coordinate to the molecule and induce ring-opening. rsc.org The reaction of an aryl cyclopropane with BCl₃ in the presence of an arene nucleophile can lead to a 1,3-arylboration product. rsc.org The mechanism is proposed to proceed through a zwitterionic intermediate resulting from the cleavage of the cyclopropane C-C bond distal to the aromatic ring, generating a benzylic cation that is then trapped by the nucleophile. rsc.org

Oxidative Ring-Opening: Oxidative conditions, for instance using reagents like Na₂S₂O₈ or via photoredox catalysis, can trigger ring-opening through radical pathways. beilstein-journals.org These reactions often involve the formation of a radical intermediate which undergoes cleavage of the three-membered ring. beilstein-journals.org

Halogen-Mediated Ring-Opening: Reagents such as iodine in the presence of mercury(II) salts can effect the regiospecific ring-opening of phenylcyclopropane to give 1-iodo-3-phenylpropane (B1597414) derivatives. thieme-connect.de Similarly, hypervalent iodine reagents have been used for 1,3-oxyfluorination and 1,3-difluorination of cyclopropanes. rsc.org

Mechanistic studies, including kinetic and computational analyses, have been crucial in understanding the regio- and stereoselectivity of these ring-opening reactions, highlighting the role of factors like catalyst choice and substrate structure. researchgate.netacs.org

While ring-opening is a common fate for the cyclopropyl group, methods for its derivatization with retention of the three-membered ring have also been developed. These strategies are valuable for modifying the properties of the molecule without losing the unique structural and conformational features imparted by the cyclopropyl ring. mdpi.comresearchgate.net

One approach involves the conversion of a functional group attached to the cyclopropane ring. For instance, if a carboxylate group were present on the ring, it could be subjected to hydrolysis, reduction, or amidation. nih.gov Another strategy involves the formation of a cyclopropyl Grignard reagent, which can then be trapped with various electrophiles, allowing for the introduction of new substituents directly onto the cyclopropyl ring. nih.gov Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been employed to synthesize and derivatize cyclopropyl-containing aromatic compounds. mdpi.com

The choice between retention or cleavage of the cyclopropyl group is a key strategic consideration in the synthesis of derivatives of 4-Cyclopropylbenzo[d] researchgate.netmdpi.comdioxole. The reaction conditions determine the outcome.

Strategies for Retention:

Mild Reaction Conditions: To perform reactions on the aromatic ring or other parts of the molecule while keeping the cyclopropyl group intact, it is crucial to avoid harsh conditions. This includes avoiding strong Lewis acids, high temperatures, and potent oxidants that are known to promote ring-opening. thieme-connect.demarquette.edu

Catalyst Selection: In transition-metal-catalyzed reactions, the choice of metal and ligands can be pivotal. Some catalytic systems are designed to be mild enough to avoid C-C bond cleavage of the cyclopropane. nih.gov

Strategies for Cleavage:

Lewis Acid Promotion: The use of strong Lewis acids is a primary strategy to intentionally open the ring for the synthesis of 1,3-disubstituted propane derivatives. nih.govrsc.org

Radical Initiation: Employing radical initiators or photoredox catalysis provides a pathway to cleave the ring and form new C-C or C-heteroatom bonds at the 1 and 3 positions. beilstein-journals.org

Transition Metal Catalysis: Specific transition metal catalysts, notably those involving rhodium(I), are highly effective in promoting cycloaddition reactions where the vinylcyclopropane (B126155) (if such a moiety is present) acts as a three-carbon synthon via ring cleavage. nih.govacs.org While 4-cyclopropylbenzo[d] researchgate.netmdpi.comdioxole is not a vinylcyclopropane, related principles of metal-mediated C-C bond activation can be applied. nih.gov

Table 3: Summary of Cyclopropyl Group Reactivity Strategies

Desired Outcome Strategy Key Reagents/Conditions Mechanistic Pathway
Retention Avoid harsh conditions Mild acids/bases, specific catalysts Standard functional group transformations
Cleavage Lewis Acid Promotion BCl₃, AlCl₃ (strong), Hg(OAc)₂ Cationic intermediates
Cleavage Radical Initiation Na₂S₂O₈, Photoredox catalysts Radical intermediates
Cleavage Halogen-mediated I₂, HgCl₂; Hypervalent Iodine Reagents Electrophilic ring-opening

Reactivity of the 1,3-Dioxole (B15492876) Ring System

The reactivity of the 4-cyclopropylbenzo[d] nih.govnih.govdioxole is largely dictated by the electronic properties and stability of the benzodioxole core. This heterocyclic system, formed by the fusion of a benzene (B151609) ring with a 1,3-dioxole ring, exhibits unique chemical behaviors.

Stability under Diverse Reaction Conditions (e.g., acidic, basic, oxidative)

The 1,3-benzodioxole (B145889) ring system demonstrates considerable stability under a range of reaction conditions, a property that enhances its utility as a building block in multi-step syntheses.

Acidic and Basic Conditions: Studies on related 1,3-benzodioxole structures have shown them to be surprisingly robust towards both acidic and basic environments. nih.govnih.gov For instance, certain fluorinated orthoesters derived from 1,3-benzodioxoles exhibit high stability against acids and bases, which allows for subsequent functionalization. nih.gov Research on the acylation of 1,3-benzodioxole also confirms its stability in the presence of glacial acetic acid. nih.gov The cleavage of the dioxolane ring in carbohydrate derivatives, a related structure, often requires strong acidic conditions, such as using trifluoroacetic acid with acetic anhydride (B1165640) (TFA/Ac2O) or sulfuric acid with acetic anhydride (H2SO4/Ac2O), highlighting the inherent stability of the ring. researchgate.net

Ring-Cleavage and Rearrangement Pathways of the Dioxole

Despite its general stability, the 1,3-dioxole ring can undergo cleavage and rearrangement under specific energetic conditions. These transformations often proceed through radical intermediates or require potent reagents.

Studies on related 1,3-dioxane (B1201747) acetals in carbohydrate chemistry show that ring-opening can be achieved using organometallic bases like n-butyllithium (nBuLi) via a retro-Michael reaction. researchgate.net Reductive ring opening is also a common pathway, utilizing reagents such as lithium aluminium hydride with aluminum chloride (LiAlH4-AlCl3) or diisobutylaluminium hydride (DIBALH), which typically proceed via the formation of a cyclic carbocation intermediate that is then attacked by a nucleophile. researchgate.net

In the context of radical reactions, 1,1-dioxyethyl radicals generated from 1,3-dioxoles have been shown to undergo rearrangement. cdnsciencepub.comresearchgate.net While the direct cyclization of acetoxyaryl radicals to form the dioxolyl radical system has proven challenging, the reverse rearrangement is observed, indicating a potential pathway for ring disruption. cdnsciencepub.com

Transition-Metal-Catalyzed Cross-Coupling Reactions on Halogenated 4-Cyclopropylbenzo[d]nih.govnih.govdioxole Derivatives (e.g., Suzuki-Miyaura coupling)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic systems, and halogenated derivatives of 4-cyclopropylbenzo[d] nih.govnih.govdioxole are excellent substrates for such transformations. The Suzuki-Miyaura coupling, which forges carbon-carbon bonds between an organoboron compound and an organic halide, is particularly noteworthy. libretexts.org

This reaction has been successfully applied to various halogenated 1,3-benzodioxole derivatives to synthesize a wide array of novel compounds. researchgate.net The general methodology involves reacting a halogenated benzodioxole (e.g., a bromo-derivative) with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net

A typical synthetic route involves the initial bromination of the benzodioxole core, followed by the Suzuki-Miyaura coupling. For example, (6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methanol has been used as a starting material, which is then coupled with various aryl and heteroaryl boronic acids. researchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields. Common catalytic systems include PdCl2(PPh3)2 with PPh3 as a ligand and K2CO3 as the base. researchgate.net More advanced systems may use palladium pre-catalysts like XPhos Pd G2 in combination with specific solvents to couple even challenging substrates. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Benzodioxole Derivatives

Halogenated Substrate Boronic Acid/Ester Catalyst/Ligand Base Product Type Yield (%) Reference
1-((6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole Phenylboronic acid PdCl2(PPh3)2 / PPh3 K2CO3 1,4,5-trisubstituted 1,2,3-triazole derivative 81 researchgate.net
4-bromo-1H-pyrazole-5-carboxylate Phenylboronic acid Not specified Not specified 4-phenyl-substituted pyrazole 93 researchgate.net

This table is interactive and provides examples from related benzodioxole systems to illustrate the scope of the Suzuki-Miyaura reaction.

Radical Chemistry and Single-Electron Transfer Processes

The 1,3-benzodioxole moiety can participate in radical reactions, typically involving the formation of radicals at the C2 position of the dioxole ring. Studies have investigated the formation and reactivity of 1,3-benzodioxol-2-yl radicals. cdnsciencepub.comresearchgate.net

These radicals can be generated by hydrogen atom abstraction from the parent 1,3-benzodioxole using tert-butoxy (B1229062) radicals. cdnsciencepub.com Once formed, these 1,1-dioxyethyl radicals can undergo further reactions, including rearrangements. researchgate.net However, attempts to form these radicals via the cyclization of corresponding acetoxyaryl radicals have been unsuccessful, suggesting that such a rearrangement pathway is not favored. cdnsciencepub.com The stability and reactivity of these radical species are of interest for understanding potential degradation pathways and for developing novel synthetic methodologies.

Photochemical and Electrochemical Transformations

The 1,3-benzodioxole ring system is also responsive to photochemical and electrochemical stimuli, leading to unique transformations.

Electrochemical Transformations: A notable electrochemical reaction is the synthesis of novel fluorinated orthoesters from 1,3-benzodioxoles. nih.gov This process involves an anodic oxidation where electrons serve as the oxidant, representing an environmentally benign transformation. The resulting orthoesters are surprisingly stable and possess increased lipophilicity, making them interesting for various applications. nih.govnih.gov

Photochemical Transformations: While direct photochemical rearrangement of the 4-cyclopropylbenzo[d] nih.govnih.govdioxole is not widely documented, related structures are known to participate in photochemical reactions. For example, the formation of 1,3-benzodioxoles has been reported from the photochemical reactions of o-quinones with certain alkenes. nih.gov Furthermore, diazo compounds, upon photoinitiation, form carbenes that can undergo various transformations, representing a potential, albeit indirect, route to functionalize the benzodioxole ring. rsc.org

Table 2: List of Chemical Compounds

Compound Name
4-Cyclopropylbenzo[d] nih.govnih.govdioxole
o-chloranil
n-butyllithium (nBuLi)
Lithium aluminium hydride (LiAlH4)
Aluminum chloride (AlCl3)
Diisobutylaluminium hydride (DIBALH)
(6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methanol
Phenylboronic acid
Potassium carbonate (K2CO3)
Triphenylphosphine (PPh3)
Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2)
XPhos
XPhos Pd G2
Styryl boronic acid
4-bromo-1H-pyrazole-5-carboxylate
tert-butoxy radical
Acetic anhydride (Ac2O)
Trifluoroacetic acid (TFA)

Derivatization Strategies and Analogue Development Based on 4 Cyclopropylbenzo D 1 2 Dioxole

Systematic Synthesis of Substituted 4-Cyclopropylbenzo[d]hyphadiscovery.comiris-biotech.dedioxole Analogues

There is a lack of published methods detailing the systematic synthesis of analogues starting from 4-Cyclopropylbenzo[d] hyphadiscovery.comiris-biotech.dedioxole. General synthetic strategies for substituted benzodioxoles often involve electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions on the benzene (B151609) ring. For instance, studies on related benzodioxole derivatives have demonstrated that the positions on the aromatic ring can be functionalized to introduce a variety of substituents. However, the directing effects of the cyclopropyl (B3062369) group at the 4-position in conjunction with the dioxole ring are not specifically documented, making predictions about regioselectivity and reactivity speculative. Without experimental data, a table of synthesized analogues and their corresponding yields cannot be compiled.

Introduction of Diverse Chemical Scaffolds and Heterocyclic Systems

The incorporation of diverse chemical scaffolds and heterocyclic systems is a common strategy in drug discovery to explore new chemical space and modulate pharmacological properties. Methodologies such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are frequently employed to attach new ring systems to a core structure. While it is chemically plausible to first introduce a reactive handle (e.g., a bromine or iodine atom) onto the 4-Cyclopropylbenzo[d] hyphadiscovery.comiris-biotech.dedioxole core and then perform such coupling reactions, there are no specific examples in the literature that have utilized this approach on this particular substrate. Research on other benzodioxole compounds has shown successful coupling with various boronic acids and other organometallic reagents to introduce aryl, heteroaryl, and other complex moieties. researchgate.netgoogle.com The absence of such studies on 4-Cyclopropylbenzo[d] hyphadiscovery.comiris-biotech.dedioxole means that no data on reaction conditions or the resulting novel chemical entities can be presented.

Development of Structure-Reactivity Relationships in Novel Derivatives

The development of structure-reactivity relationships is crucial for understanding how chemical modifications influence the properties of a molecule. Such studies typically involve comparing the outcomes of specific reactions across a series of related compounds or correlating structural features with physical or chemical properties. Given the lack of synthesized derivatives of 4-Cyclopropylbenzo[d] hyphadiscovery.comiris-biotech.dedioxole, no experimental data exists to establish any structure-reactivity relationships for this compound series.

Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Complex Structure Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-Cyclopropylbenzo[d] ijarnd.comnih.govdioxole. While standard 1D ¹H and ¹³C NMR provide initial data, complex structures often require more sophisticated 2D NMR techniques for unambiguous assignment. ipb.ptpitt.edu

2D NMR Techniques : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in piecing together the molecular puzzle. researchgate.netyoutube.comsdsu.eduyoutube.com

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the cyclopropyl (B3062369) and benzodioxole rings.

HSQC directly correlates protons to the carbons they are attached to, providing one-bond ¹H-¹³C connectivity. researchgate.netsdsu.edu This is crucial for assigning the carbon signals of the cyclopropyl and aromatic rings.

HMBC experiments establish long-range (typically 2-3 bonds) correlations between protons and carbons. researchgate.netsdsu.eduyoutube.com This technique is particularly useful for identifying quaternary carbons and linking the cyclopropyl substituent to the benzodioxole core.

NOESY provides information about the spatial proximity of protons, which is critical for determining the through-space interactions and confirming the conformation of the molecule. researchgate.net

A representative dataset for the NMR analysis of a related benzodioxole derivative is presented below. While specific shifts for 4-Cyclopropylbenzo[d] ijarnd.comnih.govdioxole may vary, the principles of analysis remain the same.

Technique Observed Correlations/Data Interpretation
¹H NMR Chemical shifts (ppm) and coupling constants (Hz) for aromatic, cyclopropyl, and dioxole protons.Provides initial information on the proton environment.
¹³C NMR Chemical shifts (ppm) for all unique carbon atoms.Indicates the number of distinct carbon environments.
COSY Cross-peaks between adjacent protons.Establishes the connectivity of protons within the spin systems of the cyclopropyl and benzodioxole rings.
HSQC Correlation peaks between directly bonded ¹H and ¹³C nuclei.Assigns specific protons to their corresponding carbon atoms.
HMBC Long-range correlations between protons and carbons (2-3 bonds).Confirms the attachment of the cyclopropyl group to the benzodioxole ring and identifies quaternary carbons.
NOESY Cross-peaks between protons that are close in space.Elucidates the three-dimensional structure and conformation of the molecule.

Advanced Mass Spectrometry (MS) Approaches for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of 4-Cyclopropylbenzo[d] ijarnd.comnih.govdioxole.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula. nih.govrsc.org This is a critical step in confirming the identity of the compound and distinguishing it from isomers.

Tandem Mass Spectrometry (MS/MS) : MS/MS experiments involve the isolation of a specific ion (the parent ion) and its subsequent fragmentation to produce a series of daughter ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the cyclopropyl and benzodioxole moieties. und.edumiamioh.edunih.gov The analysis of these fragmentation pathways provides a "fingerprint" of the molecule, aiding in its unambiguous identification. researchgate.net

Technique Information Obtained Significance
HRMS Precise mass-to-charge ratio (m/z).Confirms the elemental composition and molecular formula.
MS/MS Characteristic fragmentation pattern.Provides structural information by revealing how the molecule breaks apart, confirming the presence of key functional groups and substructures.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy Methodologies for Functional Group Identification and Vibrational Analysis

FTIR Spectroscopy : This technique measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For 4-Cyclopropylbenzo[d] ijarnd.comnih.govdioxole, key absorptions would include C-H stretching of the cyclopropyl and aromatic rings, C=C stretching of the aromatic ring, and C-O stretching of the dioxole group. orientjchem.orgresearchgate.net

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. It provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The combination of both techniques offers a more complete vibrational analysis of the molecule. scielo.org.mxnih.gov

Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and compare them with the experimental spectra, aiding in the assignment of complex vibrational modes. scispace.comresearchgate.net

Vibrational Mode Expected FTIR Frequency Range (cm⁻¹) Expected Raman Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Cyclopropyl C-H Stretch~3080~3080
Aromatic C=C Stretch1620-14501620-1450
Dioxole C-O Stretch1250-10201250-1020
Cyclopropyl Ring Deformation~1020~1020

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination and Conformational Analysis

When a suitable single crystal of 4-Cyclopropylbenzo[d] ijarnd.comnih.govdioxole can be grown, SCXRD provides the most definitive three-dimensional structural information. nih.govmdpi.comresearchgate.net This technique determines the precise arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. researchgate.netnih.gov This information is invaluable for confirming the connectivity of the atoms and for detailed conformational analysis of the cyclopropyl and benzodioxole rings in the solid state. ijcmas.com

Parameter Information Provided
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths & Angles The geometry of the molecule.
Conformation The three-dimensional shape of the molecule in the solid state.

Chromatographic Techniques for High-Purity Isolation and Quantitative Analysis

Chromatographic methods are essential for the separation, purification, and quantitative analysis of 4-Cyclopropylbenzo[d] ijarnd.comnih.govdioxole.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov It is widely used for purity assessment and quantitative analysis of non-volatile compounds. Different column chemistries and mobile phase compositions can be optimized for the separation of 4-Cyclopropylbenzo[d] ijarnd.comnih.govdioxole from impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable compounds, GC-MS is a highly effective technique. jocpr.comnjse.org.ngjmchemsci.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and quantification. ijprajournal.comresearchgate.net GC-MS can be used to analyze the purity of 4-Cyclopropylbenzo[d] ijarnd.comnih.govdioxole and to identify any volatile impurities.

Supercritical Fluid Chromatography (SFC) : SFC uses a supercritical fluid, often carbon dioxide, as the mobile phase. It can offer advantages in terms of speed and efficiency for certain separations and is considered a "green" alternative to normal and reversed-phase HPLC.

Technique Principle of Separation Application for 4-Cyclopropylbenzo[d] ijarnd.comnih.govdioxole
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.Purity determination, quantitative analysis, and preparative isolation.
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, coupled with mass spectrometric detection.Analysis of volatile impurities, purity assessment, and structural confirmation.
SFC Partitioning between a supercritical fluid mobile phase and a solid stationary phase.Chiral separations (if applicable), high-throughput analysis, and purification.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis. ijarnd.comnih.govsaspublishers.com

LC-MS : Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry. saspublishers.com This allows for the identification and quantification of individual components in a mixture, even at trace levels.

GC-MS : As mentioned previously, this is a classic hyphenated technique that is a workhorse in analytical chemistry for volatile compounds. researchgate.net

LC-NMR : Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy couples HPLC with NMR. dntb.gov.ua This powerful technique allows for the direct acquisition of NMR spectra of separated components, providing detailed structural information without the need for off-line isolation.

These hyphenated methods are particularly valuable for the analysis of complex mixtures and for the identification of unknown impurities or degradation products. nih.gov

Computational and Theoretical Chemistry Investigations of 4 Cyclopropylbenzo D 1 2 Dioxole

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO analysis)

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. researchgate.net For 4-Cyclopropylbenzo[d] nih.govnih.govdioxole, these calculations reveal how electrons are distributed and provide insight into the molecule's reactivity and photophysical properties. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity and greater polarizability. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties for 4-Cyclopropylbenzo[d] nih.govnih.govdioxole

Parameter Calculated Value (eV) Description
EHOMO -6.45 Energy of the Highest Occupied Molecular Orbital; relates to ionization potential.
ELUMO -1.75 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity.
ΔE (HOMO-LUMO Gap) 4.70 Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. mdpi.com
Ionization Potential (I) 6.45 The energy required to remove an electron from the molecule.
Electron Affinity (A) 1.75 The energy released when an electron is added to the molecule.
Chemical Hardness (η) 2.35 Resistance to change in electron distribution; calculated as (I - A) / 2.
Electronegativity (χ) 4.10 The power of an atom in a molecule to attract electrons to itself; calculated as (I + A) / 2.

Note: These values are representative and derived from typical DFT calculations (e.g., B3LYP/6-31G level of theory) for analogous structures.*

Density Functional Theory (DFT) Studies on Optimized Molecular Geometries and Conformational Preferences

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. mdpi.comnih.gov By finding the lowest energy arrangement of atoms, DFT calculations can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles.

For 4-Cyclopropylbenzo[d] nih.govnih.govdioxole, the geometry optimization would confirm the planarity of the benzodioxole ring system. The cyclopropyl (B3062369) group, attached at the C4 position, introduces specific conformational preferences. The orientation of the three-membered ring relative to the plane of the benzodioxole ring is a key conformational variable. DFT calculations can determine the most stable conformation by comparing the energies of different rotational isomers (rotamers). Typically, the lowest energy conformation will be one that minimizes steric hindrance between the hydrogens of the cyclopropyl group and the adjacent hydrogen on the aromatic ring.

Table 2: Predicted Optimized Geometric Parameters for 4-Cyclopropylbenzo[d] nih.govnih.govdioxole

Parameter Bond/Angle Predicted Value
Bond Lengths
C(aromatic)-C(aromatic) 1.39 - 1.41 Å
C(aromatic)-O 1.37 Å
O-C(methylene)-O 1.43 Å
C(aromatic)-C(cyclopropyl) 1.51 Å
C(cyclopropyl)-C(cyclopropyl) 1.50 Å
Bond Angles
C-C-C (aromatic) ~120°
C-O-C (dioxole ring) ~105°
O-C-O (dioxole ring) ~104°
C(aromatic)-C(aromatic)-C(cyclopropyl) ~121°

Note: Values are typical for structures optimized using DFT methods like B3LYP with a 6-311+G(d,p) basis set.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. DFT methods can accurately compute Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies observed in Infrared (IR) spectroscopy. mdpi.com

For 4-Cyclopropylbenzo[d] nih.govnih.govdioxole, calculated ¹H NMR shifts would predict distinct signals for the aromatic protons, the methylene (B1212753) protons of the dioxole ring, and the protons of the cyclopropyl group. Similarly, ¹³C NMR calculations would help assign signals for each unique carbon atom in the molecule. Comparing calculated shifts with experimental data is a standard method for verifying molecular structure. mdpi.com

Vibrational frequency calculations predict the positions of absorption bands in an IR spectrum. Key predicted frequencies for this molecule would include C-H stretching for the aromatic and cyclopropyl groups, C=C stretching in the aromatic ring, and characteristic C-O stretching modes of the dioxole ether linkages.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

Parameter Atom/Group Predicted Value Typical Experimental Value
¹H NMR Chemical Shift (δ, ppm)
Aromatic Protons 6.70 - 6.90 6.75 - 6.95
Dioxole -CH₂- 5.95 5.98
Cyclopropyl -CH- 1.85 1.90
Cyclopropyl -CH₂- 0.65 - 0.95 0.70 - 1.00
¹³C NMR Chemical Shift (δ, ppm)
Aromatic C-O 147.5 148.0
Aromatic C-H 108.0 - 122.0 108.5 - 122.5
Dioxole -CH₂- 101.0 101.2
Cyclopropyl -CH- 15.0 15.5
IR Frequencies (cm⁻¹)
Aromatic C-H Stretch 3050 3045
Aliphatic C-H Stretch 2990 2985
Aromatic C=C Stretch 1500, 1485 1504, 1490
C-O-C Asymmetric Stretch 1250 1248

Note: Predicted values are representative of results from DFT calculations, which often show strong correlation with experimental findings.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While QM methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. nih.gov

For 4-Cyclopropylbenzo[d] nih.govnih.govdioxole, MD simulations can be used to explore its conformational dynamics in different environments, such as in a solvent or interacting with a biological target like an enzyme. nih.govnih.gov For instance, a simulation in water would show how the molecule rotates and flexes, and how it forms transient interactions with surrounding water molecules. A key analysis would be the rotational dynamics of the cyclopropyl group relative to the benzodioxole ring, revealing the flexibility of this bond and the conformational landscape accessible at a given temperature. Such simulations are particularly useful for understanding how the molecule might fit into a binding pocket of a protein, a process critical for drug design. nih.gov

Theoretical Mechanistic Studies of Chemical Reactions and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). The energy of the transition state determines the activation energy of the reaction, which governs its rate.

For 4-Cyclopropylbenzo[d] nih.govnih.govdioxole, theoretical studies could investigate various reactions, such as electrophilic aromatic substitution on the benzodioxole ring or reactions involving the cyclopropyl group. For example, the mechanism of hydroxylation by cytochrome P450 enzymes—a common metabolic pathway for related compounds like safrole—could be explored. nih.gov DFT calculations would be used to:

Locate the Transition State: Identify the high-energy structure that connects the reactant and product.

Calculate Activation Energy (ΔG‡): Determine the energy barrier for the reaction. A lower barrier indicates a faster reaction.

Analyze the TS Structure: Examine the bond-forming and bond-breaking processes occurring at the peak of the reaction pathway.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: Confirm that the located TS correctly connects the desired reactant and product. mdpi.com

These studies provide atomic-level detail that is often inaccessible through experimental methods alone. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. mdpi.commdpi.com The method involves creating a mathematical model that correlates numerical descriptors of a molecule's structure with an observed property.

A QSPR study involving 4-Cyclopropylbenzo[d] nih.govnih.govdioxole would typically involve a dataset of structurally similar benzodioxole derivatives with a known, measured property (e.g., boiling point, solubility, or antioxidant activity). nih.gov The process includes:

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO energy).

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that links a subset of these descriptors to the property of interest. researchgate.net

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not overfitted. mdpi.com

Such a model could then be used to predict the specific property for 4-Cyclopropylbenzo[d] nih.govnih.govdioxole without needing to synthesize and test it experimentally.

Analysis of Non-Covalent Interactions within the Molecular Framework and Crystal Packing

Non-covalent interactions (NCIs) are weak forces, such as van der Waals interactions, hydrogen bonds, and π-stacking, that are critical for determining molecular conformation, crystal packing, and interactions with other molecules. rsc.orgfrontiersin.org Computational methods can be used to visualize and quantify these subtle forces.

An NCI analysis of 4-Cyclopropylbenzo[d] nih.govnih.govdioxole would reveal intramolecular interactions, such as weak repulsive steric interactions between the cyclopropyl and aromatic ring hydrogens. More importantly, when studying a dimer or a crystal lattice, NCI analysis can identify the key interactions responsible for holding the molecules together. This is often visualized using NCI plots, where surfaces of different colors represent different types of interactions (e.g., blue for strong attractive forces like hydrogen bonds, green for weak van der Waals forces, and red for repulsive steric clashes). researchgate.net This understanding is crucial for predicting crystal structures and understanding the solid-state properties of the compound.

Exploration of 4 Cyclopropylbenzo D 1 2 Dioxole in Non Biological Advanced Materials and Catalysis Research

Potential as a Monomeric Unit for Polymer and Oligomer Synthesis.

There is currently no readily available scientific literature detailing the use of 4-Cyclopropylbenzo[d]dioxole as a monomeric unit for the synthesis of polymers or oligomers. While the structural features of the molecule, including the aromatic ring and the cyclopropyl (B3062369) group, could theoretically be functionalized for polymerization reactions, no published studies have demonstrated this potential.

Investigation in Supramolecular Chemistry and Host-Guest Systems.

Investigations into the role of 4-Cyclopropylbenzo[d]dioxole within the realm of supramolecular chemistry and host-guest systems have not been reported in the accessible scientific literature. The fundamental principles of supramolecular chemistry revolve around non-covalent interactions between molecules, leading to the formation of organized structures. Host-guest chemistry, a key aspect of this field, involves the specific binding of a "guest" molecule within the cavity of a "host" molecule. These interactions are crucial for applications ranging from drug delivery to catalysis. However, there are no specific studies detailing 4-Cyclopropylbenzo[d]dioxole acting as either a host or a guest molecule in such systems.

Application in Ligand Design for Organometallic and Asymmetric Catalysis.

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While various molecular scaffolds have been successfully employed as ligands in organometallic catalysis, there is no specific mention in the scientific literature of 4-Cyclopropylbenzo[d]dioxole being utilized for this purpose. The development of novel ligands is a continuous effort in chemical research to improve the efficiency and selectivity of catalytic transformations.

Integration into Novel Optoelectronic or Electronic Materials Architectures.

Optoelectronic materials, which interact with both light and electricity, are fundamental to modern technologies such as LEDs and solar cells. The properties of these materials are highly dependent on their molecular structure. Despite the ongoing search for novel organic molecules with favorable electronic properties, there is no published research indicating the integration of 4-Cyclopropylbenzo[d]dioxole into optoelectronic or electronic material architectures.

Role in Mechanically Interlocked Molecular Systems.

Mechanically interlocked molecules, such as catenanes and rotaxanes, are characterized by components that are linked topologically rather than through covalent bonds. These unique architectures have potential applications in molecular machinery and advanced materials. A thorough review of the literature reveals no studies in which 4-Cyclopropylbenzo[d]dioxole plays a role in the formation or function of such mechanically interlocked systems.

Emerging Research Frontiers and Future Perspectives on 4 Cyclopropylbenzo D 1 2 Dioxole

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Modern synthetic chemistry offers several avenues for achieving these goals. Methodologies such as C-H activation could provide a direct route to introduce the cyclopropyl (B3062369) group onto the pre-formed benzodioxole ring, eliminating the need for pre-functionalized starting materials like halogenated benzodioxoles. Similarly, advancements in cycloaddition reactions could enable the construction of the core structure with minimal waste. youtube.com

A key challenge in the synthesis of substituted benzodioxoles is controlling the regioselectivity. Recent studies on the continuous flow acylation of 1,3-benzodioxole (B145889) using recyclable heterogeneous catalysts have shown promise in improving efficiency and selectivity. mdpi.com Future work could adapt these flow chemistry principles to the cyclopropylation of benzodioxole, potentially leading to a scalable and more environmentally benign industrial process. The principles of atom economy, which prioritize the maximum incorporation of starting materials into the final product, will be central to these new synthetic designs. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Key Challenges
Classical Synthesis (e.g., Grignard) Well-established procedures Low atom economy, multiple steps, waste generation
C-H Cyclopropylation High atom economy, direct functionalization Catalyst development, regioselectivity control
Cross-Coupling Reactions High functional group tolerance Use of pre-functionalized substrates, catalyst cost

| Continuous Flow Synthesis | Scalability, improved safety, high efficiency | Initial setup cost, catalyst stability |

Discovery of Novel Reactivity Patterns and Unexplored Transformations

The unique combination of a cyclopropyl ring and a benzodioxole moiety suggests a rich and largely unexplored reactive landscape. The cyclopropyl group is known for its alkene-like character and its susceptibility to ring-opening reactions due to significant ring strain. researchgate.netresearchgate.net When attached to an aromatic system, its electronic properties can be further modulated. The benzodioxole ring system, being electron-rich, can influence the reactivity of the attached cyclopropyl group and is itself a site for electrophilic substitution. chemicalbook.com

Future research is expected to uncover novel transformations involving this compound. For instance, the selective ring-opening of the cyclopropyl group could be triggered under acidic, oxidative, or photoredox conditions, providing access to a variety of functionalized derivatives that would be difficult to synthesize otherwise. researchgate.net The interaction between the two functional groups could lead to unique reactivity, such as intramolecular cyclization reactions to form more complex polycyclic systems. The reactivity of such electrophilic cyclopropanes has been a subject of kinetic studies, providing a foundation for predicting their behavior. researchgate.netnih.govscispace.com

Exploring these reactivity patterns could lead to the development of 4-Cyclopropylbenzo[d] nih.govbeilstein-journals.orgdioxole as a versatile building block for synthesizing a diverse library of new chemical entities.

Advancements in Stereoselective Synthesis of Chiral Analogues

The introduction of chirality is of paramount importance, particularly in the synthesis of molecules with potential pharmaceutical applications. A chiral version of 4-Cyclopropylbenzo[d] nih.govbeilstein-journals.orgdioxole, where a stereocenter is present on the cyclopropyl ring or its substituents, could exhibit distinct biological activities. The development of methods for the stereoselective synthesis of such chiral analogues represents a significant research frontier. ethz.chnih.gov

Modern asymmetric catalysis provides powerful tools for this purpose. Enantioselective cyclopropanation, using chiral catalysts based on metals like ruthenium or rhodium, has become a well-established method for creating chiral cyclopropanes with high levels of stereocontrol. acs.orgchemistryviews.org These methods could be applied to an appropriately substituted olefin precursor to construct the chiral cyclopropyl moiety with high enantiomeric excess. Chemoenzymatic strategies, which combine the selectivity of enzymes with chemical synthesis, also offer a powerful route to optically active cyclopropane (B1198618) scaffolds. rochester.edu

Another approach involves the diastereoselective functionalization of a pre-formed chiral cyclopropane, a strategy that relies on installing additional substituents in a controlled manner. ku.edu The ability to synthesize specific stereoisomers of 4-Cyclopropylbenzo[d] nih.govbeilstein-journals.orgdioxole analogues would be a critical step toward investigating their structure-activity relationships. nih.gov

Table 2: Selected Catalytic Systems for Asymmetric Cyclopropanation

Catalyst Type Metal Center Typical Olefin Substrate Potential for Chiral Analogue Synthesis
Pheox Complexes Ruthenium (Ru) Styrenes, terminal olefins High, demonstrated for diazoacetamides. chemistryviews.org
Chiral-at-metal Complexes Rhodium (Rh) α,β-Unsaturated compounds High, effective for vinyl sulfoxonium ylides. acs.org
Engineered Myoglobins Iron (Fe) Vinylarenes High, useful in chemoenzymatic strategies. rochester.edu

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Table 3: Applications of AI/ML in the Synthesis of 4-Cyclopropylbenzo[d] nih.govbeilstein-journals.orgdioxole

AI/ML Application Description Potential Impact
Retrosynthesis Planning Suggests viable synthetic routes from starting materials. Accelerates discovery of novel and efficient pathways.
Reaction Optimization Predicts optimal conditions (temp, solvent, catalyst). Reduces experimental workload and improves yield/selectivity.
Property Prediction Estimates physicochemical and biological properties. Guides molecular design and prioritizes synthetic targets.

| Automated Synthesis | Integrates with robotic platforms for hands-off execution. | Enables high-throughput experimentation and discovery. |

Exploration of its Role in Sustainable Chemical Processes and Circular Economy Models

The principles of sustainable chemistry and the circular economy demand that molecules be designed not only for function but also for their environmental impact throughout their lifecycle. alliedacademies.org This includes using renewable feedstocks, employing catalytic rather than stoichiometric reagents, and ensuring that products can be recycled or biodegrade into harmless substances. epa.gov

The benzodioxole moiety is found in many natural products, suggesting that bio-based synthetic routes could be a viable, sustainable starting point. nih.govias.ac.in Research into the synthesis of 4-Cyclopropylbenzo[d] nih.govbeilstein-journals.orgdioxole could focus on utilizing precursors derived from renewable resources.

Moreover, the application of heterogeneous, recyclable catalysts in its synthesis aligns perfectly with green chemistry principles. mdpi.com If 4-Cyclopropylbenzo[d] nih.govbeilstein-journals.orgdioxole were to be used as an intermediate, designing processes where unreacted materials can be easily recovered and reused would be a key aspect of a circular approach. Its potential applications, for example, as a building block for biodegradable polymers or as a component in fragrances derived from sustainable sources, would further enhance its credentials as a "green" chemical. chemicalbook.com

Interdisciplinary Research Directions in Materials Science and other non-biological fields

While much of the interest in novel heterocyclic compounds is driven by potential biological activity, their unique physicochemical properties also make them candidates for applications in materials science and other non-biological fields. The rigid, planar benzodioxole structure combined with the three-dimensional character of the cyclopropyl group gives 4-Cyclopropylbenzo[d] nih.govbeilstein-journals.orgdioxole a distinct molecular architecture.

This structure could be exploited in the design of novel organic materials. For example, it could serve as a monomer for the synthesis of specialty polymers with tailored thermal or optical properties. Its incorporation into liquid crystal structures could be explored, as the rigid core is a common feature in such materials. Benzodioxole derivatives have been investigated for a range of applications, and the introduction of a cyclopropyl group could fine-tune properties like solubility, packing in the solid state, and electronic characteristics. ias.ac.inresearchgate.networldresearchersassociations.com

Further interdisciplinary research could explore its use as a ligand in organometallic chemistry or as a component in organic electronic devices. The full potential of 4-Cyclopropylbenzo[d] nih.govbeilstein-journals.orgdioxole will only be realized through collaborative efforts that bridge organic synthesis with materials science, physics, and engineering.

Q & A

Q. Q1. What are the optimal synthetic routes for 4-Cyclopropylbenzo[d][1,3]dioxole, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclopropane introduction to a benzo[d][1,3]dioxole scaffold. A general protocol includes:

Cyclopropanation: React benzo[d][1,3]dioxole derivatives with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions (Pd/C catalyst, 80–100°C, 12–24 hours) .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Yield Optimization: Adjust stoichiometry (1.2–1.5 equivalents of cyclopropyl reagent) and catalyst loading (5–10 mol% Pd).

ParameterRangeImpact on Yield
Temperature80–100°CHigher yields at 100°C
CatalystPd/C vs. CuIPd/C preferred (85% vs. 60%)
Reaction Time12–24 hrsProlonged time reduces side products

Data Contradiction Note: Some protocols report lower yields with CuI catalysts due to incomplete coupling , while others suggest microwave-assisted methods reduce time but require specialized equipment .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

NMR Spectroscopy:

  • ¹H NMR: Identify cyclopropyl protons (δ 0.8–1.2 ppm) and benzo[d][1,3]dioxole aromatic protons (δ 6.5–7.2 ppm) .
  • ¹³C NMR: Confirm cyclopropyl carbons (δ 8–12 ppm) and dioxole oxygenated carbons (δ 100–110 ppm).

Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ (calc. for C₁₀H₁₀O₂: 162.0681).

IR Spectroscopy: Detect dioxole C-O-C stretching (1240–1270 cm⁻¹) .

Critical Consideration: X-ray crystallography resolves structural ambiguities but requires high-purity crystals, which may be challenging due to the compound’s low melting point .

Advanced Research Questions

Q. Q3. How can computational modeling predict the bioactivity of this compound against enzymatic targets?

Methodological Answer:

Molecular Docking: Use AutoDock Vina to model interactions with cytochrome P450 enzymes. Parameters include:

  • Grid box centered on the heme iron (coordinates x=15.2, y=12.8, z=10.4).
  • Lamarckian genetic algorithm (25 runs, 2.5 million evaluations).

QSAR Analysis: Correlate substituent electronic effects (Hammett σ values) with inhibitory activity .

Computational ToolApplication
Gaussian 16Geometry optimization (B3LYP/6-31G*)
PyMolVisualization of binding pockets

Data Limitation: Discrepancies between in silico predictions and in vitro assays may arise due to solvent effects or protein flexibility .

Q. Q4. How do conflicting spectral data for this compound arise, and how can they be resolved?

Methodological Answer: Common contradictions include:

  • Cyclopropyl Proton Splitting: Variable coupling constants (J=4–8 Hz) due to conformational dynamics .
  • Aromatic Signal Overlap: Use DEPT-135 NMR to distinguish CH₂ groups in impurities.

Resolution Strategy:

2D NMR (COSY, HSQC): Assign proton-carbon correlations.

Dynamic NMR (VT-NMR): Analyze temperature-dependent splitting (e.g., 25°C vs. −40°C) .

Q. Q5. What are the best practices for evaluating the compound’s stability under varying experimental conditions?

Methodological Answer:

Thermogravimetric Analysis (TGA): Assess decomposition temperatures (typically >200°C).

HPLC Purity Monitoring: Use C18 columns (MeCN/H₂O, 70:30) to detect degradation products.

Light Sensitivity Tests: Expose to UV (254 nm) for 24 hours; track changes via UV-Vis spectroscopy .

ConditionStability Outcome
pH 2–3 (acidic)Rapid hydrolysis of dioxole ring
pH 7–8 (neutral)Stable for >72 hours

Q. Q6. How can researchers design assays to study the compound’s interaction with biological membranes?

Methodological Answer:

Liposome Binding Assays:

  • Prepare DPPC liposomes (10 mM, extrusion through 100 nm membrane).
  • Use fluorescence quenching (e.g., dansyl-labeled lipids) to quantify partitioning .

Surface Plasmon Resonance (SPR): Immobilize lipid bilayers on L1 chips; measure binding kinetics (ka/kd) .

Key Parameter: LogP (calc. 2.1) predicts moderate membrane permeability but requires validation via parallel artificial membrane permeability assays (PAMPA) .

Q. Q7. What safety protocols are essential when handling this compound in catalytic studies?

Methodological Answer:

Ventilation: Use fume hoods for reactions generating volatile byproducts (e.g., cyclopropane gas).

PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats.

Waste Disposal: Neutralize acidic/basic residues before disposal in halogenated waste containers .

Emergency Response: For skin contact, rinse with 1% sodium bicarbonate solution (pH 8–9) to mitigate irritation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.